molecular formula C15H20N2O3 B14888558 4-(4-Acetylphenyl)-1-piperazinepropanoic acid CAS No. 435270-84-1

4-(4-Acetylphenyl)-1-piperazinepropanoic acid

Cat. No.: B14888558
CAS No.: 435270-84-1
M. Wt: 276.33 g/mol
InChI Key: JHOUSXWICJCPBA-UHFFFAOYSA-N
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Description

3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol . This compound features a piperazine ring substituted with an acetylphenyl group and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-acetylphenylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid is unique due to the presence of the acetylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets and increase its potential for various applications .

Properties

CAS No.

435270-84-1

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-[4-(4-acetylphenyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C15H20N2O3/c1-12(18)13-2-4-14(5-3-13)17-10-8-16(9-11-17)7-6-15(19)20/h2-5H,6-11H2,1H3,(H,19,20)

InChI Key

JHOUSXWICJCPBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O

Origin of Product

United States

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